Idarubicin hydrochloride
Overview
Description
Idarubicin Hydrochloride is a semi-synthetic anthracycline antineoplastic agent used primarily in the treatment of acute myeloid leukemia. It is structurally and pharmacologically related to daunorubicin but has enhanced fat solubility and cellular uptake due to the absence of a methoxy group . This compound intercalates into DNA, preventing the unwinding of the DNA helix and thereby inhibiting the replication and transcription processes .
Mechanism of Action
Target of Action
Idarubicin hydrochloride primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
This compound exerts its antineoplastic effects through several mechanisms. It forms complexes with DNA by intercalation between base pairs, which involves inserting itself into the DNA structure . This intercalation disrupts the normal DNA structure and prevents DNA unwinding .
Furthermore, this compound inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This inhibition of topoisomerase II results in DNA strand breakage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts the normal function of DNA, leading to the inhibition of DNA and RNA synthesis and fragmentation of DNA . This disruption of DNA and RNA synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
This compound is extensively distributed in the body, with a distribution volume of approximately 1500 L/m² . It is metabolized in the liver to idarubicinol, an active metabolite . The elimination of this compound is primarily through the biliary route, with 8 to 10% excreted as idarubicinol and 2 to 5% as unchanged drug in the urine . The elimination half-life of this compound is about 22 hours .
Result of Action
The result of this compound’s action is the inhibition of DNA and RNA synthesis , leading to DNA fragmentation and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells, which is why this compound is used as an antineoplastic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, patient-specific factors such as liver and kidney function can impact the drug’s pharmacokinetics . Therefore, dosage adjustments may be necessary in patients with impaired hepatic or renal function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idarubicin Hydrochloride involves multiple steps, starting from daunorubicinThe reaction conditions typically involve the use of tetrabutyl ammonium halide as a catalyst to facilitate the conversion of intermediate compounds into the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the usage of salts and minimize impurities, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Idarubicin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form idarubicinol, an active metabolite.
Reduction: Reduction reactions can modify its functional groups, affecting its activity.
Substitution: Various substitution reactions can occur, particularly at the amino sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products: The major products formed from these reactions include idarubicinol and various substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Idarubicin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study DNA intercalation and the effects of structural modifications on activity.
Biology: Researchers use it to investigate cellular uptake mechanisms and the impact on cellular processes.
Medicine: It is extensively studied for its efficacy in treating various types of leukemia and other cancers.
Industry: The compound is used in the development of new drug delivery systems and formulations
Comparison with Similar Compounds
Daunorubicin: Structurally similar but less lipophilic due to the presence of a methoxy group.
Doxorubicin: Another anthracycline with a broader spectrum of activity against solid tumors.
Epirubicin: Similar to doxorubicin but with a different stereochemistry, leading to different pharmacokinetics.
Uniqueness: Idarubicin Hydrochloride is unique due to its enhanced lipophilicity, which allows for better cellular uptake and increased potency. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful antineoplastic agent .
Properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860722 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57852-57-0 | |
Record name | idarubicin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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